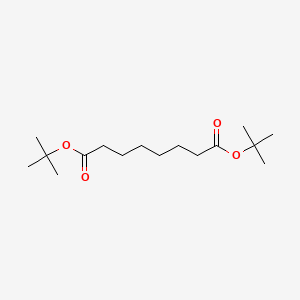

Di-tert-butyl octanedioate

CAS No.:

Cat. No.: VC16787677

Molecular Formula: C16H30O4

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H30O4 |

|---|---|

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | ditert-butyl octanedioate |

| Standard InChI | InChI=1S/C16H30O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-12H2,1-6H3 |

| Standard InChI Key | TUQIRKHDYKGDJL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCC(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

Di-tert-butyl octanedioate features a linear octanedioic acid backbone esterified with tert-butanol at both terminal carboxyl groups. The tert-butyl groups impart significant steric hindrance, influencing reactivity and physical properties. The molecular formula is , with a molecular weight of 314.46 g/mol.

Stereoelectronic Effects

The tert-butyl substituents create a bulky environment around the ester functionalities, reducing susceptibility to nucleophilic attack and enhancing thermal stability . This steric protection is comparable to di-tert-butyl dicarbonate, a widely used Boc-protecting agent in peptide synthesis .

Physicochemical Properties

While experimental data for di-tert-butyl octanedioate is sparse, properties can be inferred from structurally similar compounds:

The extended alkyl chain in di-tert-butyl octanedioate likely increases hydrophobicity compared to shorter-chain analogs like di-tert-butyl dicarbonate .

Synthesis Methodologies

Esterification of Sebacic Acid

The most straightforward route involves direct esterification of sebacic acid with tert-butanol under acidic catalysis:

This method parallels industrial processes for diethyl sebacate production but requires stringent dehydration conditions due to tert-butanol’s lower reactivity .

Transesterification Approaches

Alternative routes employ transesterification of sebacic acid esters (e.g., dimethyl sebacate) with tert-butanol:

Catalysts such as titanium(IV) isopropoxide or enzymatic systems (e.g., lipases) improve yields by mitigating side reactions .

Phase-Transfer Catalysis

A patent describing di-tert-butyl dicarbonate synthesis offers insights applicable to octanedioate production. Key steps include:

-

Reagent Preparation: Sodium tert-butoxide dissolved in toluene/heptane.

-

Carbonation: CO₂ introduction forms intermediate carboxylate.

-

Diphosgene Addition: Forms active carbonate species.

-

Workup: Acid/alkali washing and vacuum distillation.

Adapting this protocol for sebacic acid would require substituting phosgene derivatives with sebacoyl chloride or other activated acid forms.

Applications in Organic Synthesis

Protecting Group Strategies

The tert-butyl ester’s stability under basic conditions makes it suitable for temporary carboxyl protection during multi-step syntheses. For example, in peptide chemistry, it could shield side-chain carboxylic acids during amide bond formation .

Polymer Science

As a monomer, di-tert-butyl octanedioate could contribute to polyesters with enhanced thermal resistance. Subsequent deprotection (e.g., via acidolysis) would generate free carboxylic acid groups for crosslinking or functionalization .

Solvent Systems

The compound’s low polarity and high boiling point suggest utility as a solvent for high-temperature reactions, though its cost may limit large-scale applications compared to conventional solvents like dimethylformamide .

Stability and Reactivity Profile

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous tert-butyl esters shows decomposition onset temperatures exceeding 200°C, primarily through β-scission of the tert-butyl group . The octanedioate’s extended chain may further stabilize the molecule via intramolecular van der Waals interactions.

Hydrolytic Sensitivity

While stable to neutral aqueous conditions, acidic or basic environments cleave the ester bonds:

This controlled lability enables applications in stimuli-responsive materials.

Comparative Analysis with Related Esters

Steric vs. Electronic Effects

| Compound | Steric Bulk | Electron-Withdrawing Effect | Typical Use Case |

|---|---|---|---|

| Di-tert-butyl octanedioate | High | Moderate | High-temperature solvents |

| Diethyl sebacate | Low | Low | Plasticizers |

| Di-tert-butyl dicarbonate | Moderate | High | Boc protection |

The octanedioate’s balanced steric and electronic profile positions it uniquely between conventional plasticizers and specialized protecting agents .

Future Research Directions

-

Catalytic Systems: Developing enantioselective esterification methods.

-

Material Science: Investigating copolymers with tert-butyl esters as pendant groups.

-

Green Chemistry: Exploring biocatalytic routes using engineered lipases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume